hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione
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Overview
Description
hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione is a heterocyclic compound that features a fused pyrrole and thiazole ring system
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Similar compounds have been found to impact a variety of pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro- typically involves the construction of the bicyclic system from either pyrrole or thiazole derivatives. Common methods include alkylation and dipolar cycloaddition reactions. For instance, the reaction of 5-aroyl-2-arylmethylidene-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazoles can be achieved using arylidene derivatives of pyrazolones with a twofold excess of the DMF·POCl3 complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and various catalysts has been proposed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,1-b]thiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Comparison with Similar Compounds
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]thiazines
Uniqueness: hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has shown significant potential in inhibiting specific molecular targets like RIPK1, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-4-1-2-6-7(4)5(9)3-10-6/h6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMILQBKLTPNWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1SCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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